デオキシエレファントピン

概要

説明

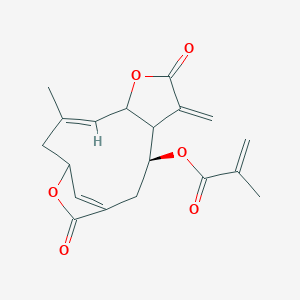

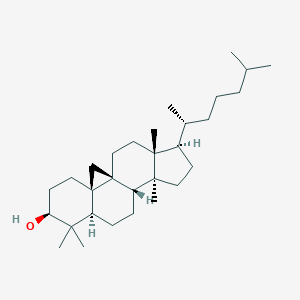

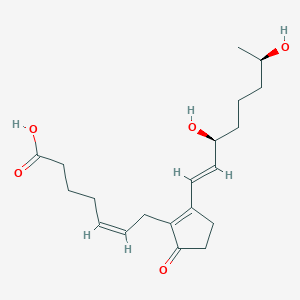

Deoxyelephantopin (DET) is a sesquiterpene lactone compound found in Elephantopus scaber and Elephantopus carolinianus, traditional Chinese medicinal herbs . These herbs have been used to treat various ailments, including liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .

Synthesis Analysis

The synthesis of Deoxyelephantopin presents a significant synthetic challenge due to its germacrene skeleton, which harbors three Michael acceptors that can potentially engage a target covalently . The synthesis approach involves a ring-closing metathesis .Molecular Structure Analysis

Deoxyelephantopin has a molecular formula of C19H20O6 . Its germacrene skeleton is densely functionalized and contains a strained 10-membered ring .Chemical Reactions Analysis

Deoxyelephantopin has been reported to limit the growth of cancer cells at different phases of the cell cycle in various cancer cell lines . It has been shown to disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers .Physical and Chemical Properties Analysis

Deoxyelephantopin has an average mass of 344.358 Da and a monoisotopic mass of 344.125977 Da .科学的研究の応用

抗がん特性

デオキシエレファントピンとイソデオキシエレファントピンは、その抗がん活性について広く研究されています。 これらの化合物は、アポトーシス(プログラムされた細胞死)の誘導、細胞周期の停止、細胞増殖の阻害など、癌細胞に対して複数の作用機序を示します . これらの化合物は、細胞生存、オートファジー、浸潤経路など、癌で調節不全になっているさまざまなシグナル伝達経路を標的にします . 複数の経路に同時に影響を与える能力により、これらの化合物は抗がん剤開発の有望な候補となっています。

アポトーシス誘導

これらの化合物は、アポトーシスの実行段階において重要なステップであるカスパーゼ-3の活性化とPARPの切断を通じて、アポトーシスを引き起こすことが知られています . これらの化合物はまた、Baxなどのアポトーシス促進タンパク質を上方制御し、Bcl-2などのアポトーシス抑制タンパク質を下方制御することにより、細胞死に向かってバランスを傾けます .

細胞周期調節

研究によると、デオキシエレファントピンは、特にS期で細胞周期の停止を引き起こす可能性があります . これは、癌細胞の増殖のための重要な制御点である細胞分裂の正常な進行を阻害します。 p21やサイクリンなどのタンパク質を調節することにより、これらの化合物は癌細胞の増殖を効果的に阻止することができます .

抗炎症効果

デオキシエレファントピンとイソデオキシエレファントピンは、どちらも著しい抗炎症作用を示しています。 これらの化合物は、伝統的に炎症関連疾患の治療に使用されており、最近の研究では、炎症性経路を調節することが示唆されており、慢性炎症性疾患の治療に役立つ可能性があります .

化学療法感受性

デオキシエレファントピンは、大腸癌細胞の化学療法感受性を高め、化学療法薬に反応しやすくすることが示されています . これは、癌治療における大きな課題である薬剤耐性を克服する上で特に有益です。

伝統医学における応用

伝統的に、これらの化合物は民間療法の一部であり、肝臓病、糖尿病、気管支炎、発熱、下痢、赤痢、腎臓疾患などのさまざまな病気を治療するために使用されてきました

作用機序

Target of Action

Deoxyelephantopin (DET) and its isomer, Isodeoxyelephantopin (IDET), are sesquiterpene lactone compounds that have been extensively explored for their anti-cancer activities . They primarily target multiple signaling pathways deregulated in cancers . DET inhibits NF-κB, MAPK, PI3K/Akt, and β-catenin signaling , while IDET induces ROS generation and suppresses NF-κB activation .

Mode of Action

Both DET and IDET disrupt several processes involved in cancer progression . They modulate the expression of various genes, leading to the inhibition of cancer cell proliferation, survival, invasion, and cell cycle progression, and ultimately induce apoptosis and autophagy .

Biochemical Pathways

DET and IDET induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . They activate downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Pharmacokinetics

A specific, sensitive, and robust LC-MS/MS method was developed and validated for the quantification of DET in rat plasma . After oral and intravenous administration, the Cmax and AUC values of DET increased dose-dependently

Result of Action

The result of DET and IDET’s action is the induction of apoptosis in cancer cells . They disrupt several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Action Environment

The action of DET and IDET can be influenced by environmental factors, although specific studies on this aspect are limited. It is known that these compounds are major components of elephantopus scaber and elephantopus carolinianus, traditional chinese medicinal herbs that have long been used as folk medicines to treat multiple ailments . The efficacy and stability of these compounds could potentially be influenced by factors such as the growth conditions of the plants, extraction methods, and storage conditions.

Safety and Hazards

When handling Deoxyelephantopin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

生化学分析

Biochemical Properties

Deoxyelephantopin has been found to interact with various enzymes, proteins, and other biomolecules, leading to the induction of apoptosis in cancer cells . It has been reported to induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . This compound can disrupt several processes involved in cancer progression by targeting multiple signaling pathways .

Cellular Effects

Deoxyelephantopin has been shown to have significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation, invasion, and metastasis of pancreatic cancer cells . It also induces cell apoptosis via oxidative stress and enhances the sensitivity of these cells to other drugs . In colorectal carcinoma cells, Deoxyelephantopin induces apoptosis and cell cycle arrest .

Molecular Mechanism

Deoxyelephantopin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . It also inhibits the NF-κB signaling pathway , which plays a crucial role in many cellular processes including inflammation, immunity, and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, Deoxyelephantopin has been observed to exert its effects over time. It has been reported to induce significant dose- and time-dependent growth inhibition of HCT116 colorectal carcinoma cells . It also induces apoptosis and cell cycle arrest in these cells .

Dosage Effects in Animal Models

In animal models, the effects of Deoxyelephantopin vary with different dosages. It has been reported to suppress mammary tumor growth and lung metastasis, and double survival time in mice . It also amplifies the antitumor capacity of other drugs, which is related to the downregulation of NF-κB and its downstream gene products .

Metabolic Pathways

It is known that this compound can disrupt several processes involved in cancer progression by targeting multiple signaling pathways .

Subcellular Localization

It is known that this compound can disrupt several processes involved in cancer progression by targeting multiple signaling pathways .

特性

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-03-7 | |

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deoxyelephantopin interact with cancer cells?

A1: Deoxyelephantopin exhibits its anticancer effects through multiple mechanisms. It induces apoptosis, a programmed cell death process, in various cancer cell lines, including colorectal [], lung adenocarcinoma [], breast [, ], pancreatic [], and osteosarcoma []. This apoptosis induction is closely linked to:

- Increased Reactive Oxygen Species (ROS) Production: DET elevates intracellular ROS levels [, ], leading to oxidative stress and triggering downstream apoptotic pathways.

- Mitochondrial Dysfunction: DET disrupts mitochondrial membrane potential [], a key event in apoptosis initiation.

- Caspase Activation: DET activates caspases [, , ], executioner proteins that dismantle cellular components during apoptosis.

- NF-κB Inhibition: DET suppresses the NF-κB signaling pathway [, , , ], which is often dysregulated in cancer and contributes to cell survival, proliferation, and metastasis.

Q2: Beyond apoptosis, does deoxyelephantopin influence other cancer cell behaviors?

A2: Yes, DET demonstrates additional anticancer activities:

- Cell Cycle Arrest: DET induces cell cycle arrest, primarily at the G2/M phase [, ], preventing cancer cells from dividing and proliferating.

- Inhibition of Invasion and Metastasis: DET reduces the invasive and metastatic potential of cancer cells [, , , , ], hindering their ability to spread.

Q3: What is the molecular formula and weight of deoxyelephantopin?

A4: Deoxyelephantopin has the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol. []

Q4: Are there spectroscopic data available for deoxyelephantopin?

A5: Yes, the structure of DET has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and mass spectrometry. [, , ] These techniques provide valuable information about its chemical structure and conformation.

Q5: How do structural modifications of deoxyelephantopin affect its activity?

A6: Research on DET derivatives, such as DETD-35, highlights the impact of structural modifications on activity. DETD-35, a semi-synthetic derivative, exhibits enhanced potency against triple-negative breast cancer cells compared to DET [, ]. These findings suggest that specific structural alterations can significantly influence the compound's efficacy and may offer avenues for developing more potent analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)